molecular formula C13H17FN2O2 B581458 Benzyl 4-amino-3-fluoropiperidine-1-carboxylate CAS No. 1228631-13-7

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate

Cat. No.: B581458
CAS No.: 1228631-13-7
M. Wt: 252.289
InChI Key: SYVUWEZGXXHYPH-UHFFFAOYSA-N
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Description

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17FN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-3-fluoropiperidine-1-carboxylate typically involves the reaction of 4-amino-3-fluoropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-amino-3-chloropiperidine-1-carboxylate
  • Benzyl 4-amino-3-bromopiperidine-1-carboxylate
  • Benzyl 4-amino-3-iodopiperidine-1-carboxylate

Uniqueness

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. This makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

benzyl 4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVUWEZGXXHYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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